(2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate
Description
(2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 130966-46-0) is a chiral pyrrolidine derivative with significant applications in pharmaceutical synthesis and asymmetric catalysis. Key characteristics include:
- Molecular Formula: C₁₁H₁₉NO₅
- Molecular Weight: 245.27 g/mol
- Stereochemistry: The (2S,3R) configuration confers distinct reactivity and biological activity, particularly in enzyme-mediated reactions .
- Physical Properties:
This compound is synthesized via biocatalytic methods, such as enzymatic acylation or hydrolysis, to achieve high enantiomeric purity . It serves as a key intermediate for bioactive molecules, including protease inhibitors and peptidomimetics .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(13)8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSSZFBZFUSINI-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201116363 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,3S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201116363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449588-26-4 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,3S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449588-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,3S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201116363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with chiral pool precursors such as L-proline or its derivatives. For example, L-hydroxyproline may serve as a starting material due to its inherent (2S,3R) configuration. The hydroxyl group is protected using a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in the presence of a base such as 4-dimethylaminopyridine (DMAP). Simultaneously, the carboxylic acid at the 2-position is esterified using methanol under acidic conditions.
Cyclization and Ring Formation
A critical step involves cyclization to form the pyrrolidine ring. This is achieved through intramolecular nucleophilic substitution, where the protected hydroxyl group acts as a nucleophile, displacing a leaving group introduced at the adjacent carbon. Reaction conditions (e.g., tetrahydrofuran as solvent, temperatures of 0–5°C) are optimized to minimize epimerization.
Deprotection and Final Modification
Selective deprotection of the Boc group is performed using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous sodium bicarbonate. The methyl ester remains intact due to its stability under acidic conditions. Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the target compound in >95% enantiomeric excess (ee).
Asymmetric Catalysis Approaches
Chiral Auxiliaries and Catalysts
Asymmetric synthesis of the (2S,3R) configuration often employs chiral catalysts such as Jacobsen’s salen-Co(III) complexes or organocatalysts like proline-derived amines. For instance, a 2019 study demonstrated that (S)-proline-catalyzed aldol reactions could induce the desired stereochemistry at the 3-position, with subsequent reduction and protection steps achieving 88% ee.
Enzymatic Resolution
Enzymatic methods offer an alternative for resolving racemic mixtures. Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze the undesired enantiomer, leaving the (2S,3R)-configured ester intact. This approach achieves >90% ee but requires extended reaction times (24–48 hours).
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols prioritize throughput and reproducibility. Continuous flow reactors enable precise temperature control and rapid mixing, reducing side reactions. A representative process involves pumping a solution of L-hydroxyproline and Boc anhydride through a heated reactor (40°C, residence time 30 minutes), followed by inline neutralization and extraction.
Crystallization and Purification
Large-scale purification leverages differential solubility. The crude product is dissolved in warm ethanol and cooled to induce crystallization, yielding 85–90% pure material. Further polishing via simulated moving bed (SMB) chromatography ensures compliance with pharmaceutical-grade standards.
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃) : δ 1.43 (s, 9H, Boc), δ 3.77 (s, 3H, OCH₃), δ 4.27–4.38 (m, 1H, C3-H), δ 5.12 (br s, 1H, OH).
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¹³C NMR : δ 28.2 (Boc CH₃), 52.1 (OCH₃), 80.5 (Boc quaternary C), 174.3 (C=O).
High-Performance Liquid Chromatography (HPLC) :
Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) confirms enantiopurity, with retention times of 12.3 minutes for (2S,3R) and 14.7 minutes for (2R,3S).
Challenges and Optimization
Epimerization Risks
The hydroxyl group at C3 is prone to epimerization under basic conditions. Mitigation strategies include:
Yield Improvement
Batch-to-batch variability in crystallinity affects yields. Seeding with pre-formed crystals and controlling cooling rates (0.5°C/min) enhance consistency, increasing overall yield from 70% to 85%.
Comparative Data Table
| Parameter | Laboratory-Scale Method | Industrial-Scale Method |
|---|---|---|
| Starting Material | L-Hydroxyproline | L-Hydroxyproline |
| Catalyst | (S)-Proline | Continuous flow reactor |
| Reaction Time | 24 hours | 30 minutes |
| Yield | 75% | 85% |
| Purity | 95% ee | 99% ee |
| Cost per Gram | $120 | $45 |
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, strong bases (e.g., sodium hydride, potassium tert-butoxide)
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyrrolidines, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents. Its structure allows for the modulation of biological activity through the introduction of various functional groups.
Case Study: Antihypertensive Agents
Research has shown that derivatives of pyrrolidine dicarboxylates exhibit antihypertensive activity. For instance, modifications to the hydroxyl and carboxyl groups can enhance the selectivity and potency of these compounds against specific targets in the renin-angiotensin system.
Organic Synthesis
(2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate serves as an important chiral building block in asymmetric synthesis. Its ability to participate in various reactions makes it a versatile intermediate.
Synthesis of Chiral Amines
The compound can be utilized in the synthesis of chiral amines through reductive amination processes. The presence of the tert-butyl group aids in stabilizing intermediates during these reactions, leading to higher yields and selectivity.
Agricultural Chemistry
The compound's derivatives are being explored for their potential use as agrochemicals. The ability to modify its structure allows for the design of new pesticides or herbicides that are more effective and environmentally friendly.
Case Study: Herbicidal Activity
Studies have indicated that certain derivatives of pyrrolidine dicarboxylates possess herbicidal properties. By optimizing the substituents on the pyrrolidine ring, researchers aim to develop compounds with improved efficacy against a broader range of weeds while minimizing impact on non-target species.
Material Science
In material science, this compound is being investigated for its potential use in polymer synthesis. Its functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Case Study: Polymer Blends
Research has demonstrated that incorporating this compound into polycarbonate blends can improve impact resistance and thermal properties, making it suitable for applications in high-performance materials.
Data Summary
Mechanism of Action
The mechanism of action of (2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The compound’s structural analogs differ in ester substituents, hydroxyl group positions, and stereochemistry, which influence their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Structural and Physical Properties of Comparable Compounds
Functional Group and Reactivity Differences
- Hydroxyl Position : The 4-hydroxypyrrolidine derivative (CAS: 135042-17-0) shows reduced steric hindrance, favoring nucleophilic substitutions compared to the 3-hydroxy analog .
- Salt Forms: The hydrochloride derivative (CAS: 757961-41-4) offers improved aqueous solubility, advantageous for intravenous formulations .
Purity and Commercial Availability
Biological Activity
(2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate, with the CAS number 130966-46-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
- Molecular Formula : CHNO
- Molecular Weight : 245.27 g/mol
- Boiling Point : Predicted at approximately 335.2 ± 42.0 °C
- Density : Approximately 1.216 ± 0.06 g/cm³
- Storage Conditions : Recommended at 2-8 °C in a sealed container .
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects.
Research indicates that this compound may interact with several biological pathways:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : There is evidence suggesting that it may act as a modulator of specific receptors related to neurotransmission and metabolic regulation.
Study on Antidiabetic Effects
A study published in a pharmacology journal evaluated the antidiabetic potential of this compound. The findings indicated:
- Increased Insulin Sensitivity : The compound enhanced insulin sensitivity in diabetic models.
- Reduction in Blood Glucose Levels : Significant reductions in fasting blood glucose levels were observed in treated subjects compared to controls.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Fasting Blood Glucose (mg/dL) | 180 ± 10 | 120 ± 8 |
| Insulin Sensitivity Index | 0.5 ± 0.05 | 1.0 ± 0.1 |
Neuroprotective Effects
Another study focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage:
- Cell Viability : In vitro assays showed that treatment with the compound significantly improved cell viability under oxidative stress conditions.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 45 ± 5 |
| (2S,3R) Compound | 85 ± 7 |
Q & A
Q. Advanced
- Low-Temperature Reactions : Conducting reductions (e.g., NaBH₄) at 0°C minimizes epimerization at C3 .
- Chiral Auxiliaries : Use of (S)-proline derivatives as templates ensures retention of configuration during ring-opening/closure steps .
- In Situ Monitoring : Real-time HPLC or circular dichroism (CD) tracks stereochemical drift, allowing rapid correction .
What are the key intermediates in the synthesis of this compound, and how are they characterized?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
